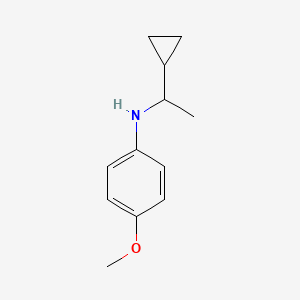N-(1-cyclopropylethyl)-4-methoxyaniline
CAS No.: 1020962-38-2
Cat. No.: VC3356822
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020962-38-2 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-(1-cyclopropylethyl)-4-methoxyaniline |
| Standard InChI | InChI=1S/C12H17NO/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3 |
| Standard InChI Key | RUKUPEYUUFJAQX-UHFFFAOYSA-N |
| SMILES | CC(C1CC1)NC2=CC=C(C=C2)OC |
| Canonical SMILES | CC(C1CC1)NC2=CC=C(C=C2)OC |
Introduction
N-(1-cyclopropylethyl)-4-methoxyaniline is a chemical compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by its structural components, including a cyclopropyl group attached to an ethyl chain, which is further linked to an aniline ring. The aniline ring itself is substituted with a methoxy group at the para position. The compound's unique structure suggests potential applications in various fields, such as pharmaceuticals or organic synthesis.
Synthesis Methods
The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline typically involves several steps, including the formation of the cyclopropyl group and its attachment to the aniline ring. Common methods may involve reductive amination or nucleophilic substitution reactions.
-
Reductive Amination: This involves the reaction of 4-methoxyaniline with cyclopropylacetaldehyde in the presence of a reducing agent.
-
Nucleophilic Substitution: This method could involve the reaction of a suitable precursor with a cyclopropyl group donor.
Potential Applications
Given its structural complexity and reactivity, N-(1-cyclopropylethyl)-4-methoxyaniline may have potential applications in various fields:
-
Pharmaceuticals: The compound's unique structure could make it a candidate for drug development, particularly in areas where specific molecular interactions are required.
-
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Safety and Handling
Handling N-(1-cyclopropylethyl)-4-methoxyaniline requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.
Research Findings
Research on N-(1-cyclopropylethyl)-4-methoxyaniline is limited, but studies in related fields suggest that compounds with similar structures can exhibit interesting biological activities. Further research is needed to fully explore its properties and potential applications.
| Study | Findings |
|---|---|
| Biological Activity | Potential for interaction with biological targets due to its structural features. |
| Chemical Reactivity | Shows reactivity typical of anilines, with potential for further functionalization. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume